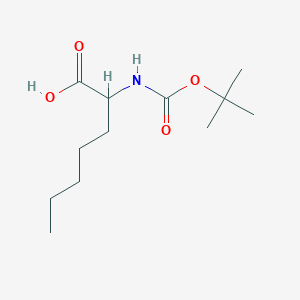

Boc-2-aminoheptanoic acid

Description

BenchChem offers high-quality Boc-2-aminoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-2-aminoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQDXDHZJPGIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context of Non Proteinogenic Amino Acids in Advanced Chemical Biology

The world of amino acids extends far beyond the 22 proteinogenic variants that are encoded by the genetic code to build proteins. wikipedia.org Non-proteinogenic amino acids (NPAAs), a vast and diverse group of molecules, are not naturally incorporated into proteins during ribosomal synthesis. nih.gov While over 140 NPAAs are found in nature, thousands more have been created in laboratories. wikipedia.org These compounds can be natural or synthetic and play crucial roles in various biological and chemical processes. wikipedia.orgchemscene.com

NPAAs are integral to many areas of biochemistry and drug discovery. nih.gov In nature, they function as metabolic intermediates, such as ornithine and citrulline in the urea (B33335) cycle, and as components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org Many NPAAs, produced through specialized metabolic pathways, are incorporated into non-ribosomal peptides like the antibiotic penicillin and the immunosuppressant cyclosporine. nih.govacs.org The structural diversity offered by NPAAs is a powerful tool for medicinal chemists. nih.gov Incorporating them into peptide sequences can fundamentally alter the properties of peptide-based drug candidates, often improving their stability, potency, and bioavailability. nih.gov This makes NPAAs highly valuable in the development of new therapeutics. nih.gov

Significance of N α Tert Butoxycarbonyl Boc Protection in Amino Acid Chemistry

In the synthesis of peptides and other complex organic molecules, it is often necessary to prevent certain functional groups from reacting while other parts of the molecule are being modified. This is achieved through the use of "protecting groups." For the amino group (-NH2) of amino acids, one of the most widely used protecting groups is the tert-butoxycarbonyl group, abbreviated as Boc. total-synthesis.comwikipedia.org

The Boc group is attached to the nitrogen atom of the amino acid, converting the reactive amine into a much less reactive carbamate. total-synthesis.com This protection is robust, as the Boc group is stable to basic conditions, many nucleophiles, and catalytic hydrogenation. total-synthesis.com The primary method for introducing the Boc group is by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. wikipedia.orgorganic-chemistry.org

A key advantage of the Boc group is that it can be removed under mild acidic conditions, typically using acids like trifluoroacetic acid (TFA). wikipedia.org This acid-lability allows for selective deprotection. In complex syntheses, such as Solid Phase Peptide Synthesis (SPPS), different protecting groups are needed for different functional groups. The ability to remove one type of protecting group without affecting others is known as orthogonality. The Boc group is orthogonal to other common amine protecting groups like Fmoc (which is removed by base) and Cbz (removed by hydrogenolysis), making it a cornerstone of modern synthetic strategy. total-synthesis.com

Overview of Key Research Domains Utilizing Boc 2 Aminoheptanoic Acid

Direct Synthesis Approaches for Boc-Protected Amino Acids

The most straightforward method for preparing Boc-2-aminoheptanoic acid is the direct N-α-Boc protection of the parent amino acid, 2-aminoheptanoic acid. This involves reacting the amino group with a Boc-donating reagent.

The N-α-Boc protection of 2-aminoheptanoic acid is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the protecting agent. organic-chemistry.org This electrophilic reagent readily reacts with the nucleophilic amino group to form a stable tert-butyl carbamate. The reaction is generally performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Commonly employed reaction conditions involve dissolving 2-aminoheptanoic acid in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) to maintain an alkaline pH. For amines with higher nucleophilicity, the reaction can sometimes proceed efficiently with Boc₂O in methanol (B129727) without the need for an additional base. The by-products of this reaction, namely tert-butanol (B103910) and carbon dioxide, are volatile and easily removed, simplifying the purification process. commonorganicchemistry.com

Alternative solvent and base systems have been developed to accommodate different substrate sensitivities and to improve reaction efficiency. For instance, for amino derivatives that are sensitive to water, anhydrous conditions using triethylamine (B128534) (TEA) as the base in solvents like methanol (MeOH) or dimethylformamide (DMF) can be employed.

Table 1: Common Reaction Conditions for N-α-Boc Protection

| Reagent | Base | Solvent System | Key Characteristics |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH or NaHCO₃ | Dioxane/Water | Standard aqueous conditions, by-products are easy to remove. |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol or DMF | Anhydrous conditions suitable for water-sensitive substrates. |

| Di-tert-butyl dicarbonate (Boc₂O) | None | Methanol | Suitable for highly nucleophilic amines. |

| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst-free) | Water/Acetone (B3395972) | Eco-friendly protocol with rapid reaction times. nih.gov |

To enhance the efficiency and yield of the N-Boc protection, various parameters can be optimized. The choice of catalyst, solvent, and temperature plays a crucial role in accelerating the reaction and minimizing side products.

Several catalytic systems have been reported to facilitate N-tert-butoxycarbonylation under mild conditions. These include:

Iodine (I₂) : A catalytic amount of iodine allows the reaction to proceed efficiently under solvent-free conditions at room temperature. organic-chemistry.org

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) : This reusable catalyst enables chemoselective N-Boc protection, also under solvent-free conditions. organic-chemistry.org

Ionic Liquids : 1-Alkyl-3-methylimidazolium cation-based ionic liquids can act as catalysts, activating the Boc anhydride. organic-chemistry.org

A simple, eco-friendly, and efficient protocol involves performing the reaction under catalyst-free conditions in a water-acetone mixture at room temperature. nih.gov This method has been shown to afford excellent yields of N-Boc protected amines in very short reaction times, often between 8 and 12 minutes. nih.gov The key is maintaining a critical ratio of water to acetone to ensure solubility of the reagents while facilitating the reaction. nih.gov

For sterically hindered amino acids, side reactions such as the formation of urea (B33335) can be problematic. In such cases, using stronger bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) prior to the addition of Boc₂O can prevent these unwanted outcomes.

Stereoselective Synthesis of Enantiopure Boc-2-aminoheptanoic Acid

For applications in peptide synthesis and chiral drug development, obtaining enantiomerically pure forms of Boc-2-aminoheptanoic acid (either L- or D-isomer) is essential. biosynth.com This is achieved through asymmetric synthesis or the resolution of racemic mixtures.

Asymmetric synthesis aims to create a specific stereoisomer directly. This is often accomplished by using a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

A prominent method is the Schöllkopf methodology , which utilizes a chiral bis-lactim ether, typically derived from valine. biosynth.com This auxiliary acts as a chiral glycine (B1666218) equivalent. Deprotonation followed by alkylation with a suitable electrophile (e.g., a pentyl halide for synthesizing 2-aminoheptanoic acid) occurs with high diastereoselectivity, typically exceeding 95%. biosynth.com Subsequent mild acid hydrolysis cleaves the auxiliary, yielding the desired enantiopure α-amino acid, which can then be Boc-protected. biosynth.com

Another powerful approach involves the use of nickel(II) complexes of Schiff bases . mdpi.combeilstein-journals.org A recyclable chiral auxiliary, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, forms a square-planar Ni(II) complex with a glycine Schiff base. mdpi.comtcichemicals.com This complex can be alkylated under basic conditions. The steric bulk of the auxiliary directs the incoming alkyl group to one face of the complex, leading to a high degree of stereocontrol. The complex is then disassembled to release the enantiopure amino acid and recover the chiral auxiliary. mdpi.com This method is particularly suitable for large-scale synthesis. mdpi.com

Table 2: Selected Asymmetric Synthesis Strategies

| Method | Chiral Reagent/Auxiliary | Key Principle | Typical Stereoselectivity |

|---|---|---|---|

| Schöllkopf Method | Valine-derived bis-lactim ether | Diastereoselective alkylation of a chiral glycine enolate equivalent. biosynth.com | >95% d.e. biosynth.com |

| Nickel(II) Complex Alkylation | Chiral ligand forming a Ni(II) complex with a glycine Schiff base | Sterically directed alkylation of the complexed glycine. mdpi.com | High diastereomeric purity. beilstein-journals.org |

| Evans Asymmetric Alkylation | Chiral oxazolidinone auxiliary | Diastereoselective alkylation of a chiral N-acyloxazolidinone enolate. nih.gov | High d.e. |

Resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual, optically pure components. DL-2-aminoheptanoic acid is a racemic compound that can be subjected to resolution. iucr.org

Enzymatic resolution is a highly effective technique that leverages the stereospecificity of enzymes. One common method involves the N-acetylation of the racemic amino acid, followed by treatment with an acylase enzyme, such as that from Aspergillus oryzae. google.com The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the D-enantiomer acylated. google.com The resulting free L-amino acid and the N-acyl-D-amino acid have different physical and chemical properties (e.g., solubility), allowing for their separation. The D-isomer can then be isolated after a subsequent chemical hydrolysis step.

Chromatographic resolution of diastereomeric derivatives is another widely used approach. The racemic amino acid is first reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. For example, the racemic amino acid can be converted into diastereomeric esters using an optically active alcohol like (-)-menthol. google.com Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like column chromatography. google.com After separation, the chiral auxiliary (menthol) is cleaved to yield the pure L- and D-amino acids.

Derivatization Strategies for Boc-2-aminoheptanoic Acid

Once synthesized, Boc-2-aminoheptanoic acid serves as a versatile building block, primarily through derivatization at its carboxylic acid terminus. The Boc group protects the α-amino functionality, allowing for selective reactions at other parts of the molecule. smolecule.com

The most significant application is in solid-phase peptide synthesis (SPPS) . In this process, the carboxylic acid group of Boc-2-aminoheptanoic acid is activated, typically using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. This activated species then reacts with the free N-terminal amine of a growing peptide chain that is anchored to a solid support. The Boc group prevents self-polymerization and ensures that the reaction occurs only at the desired amino group. peptide.com After the coupling reaction is complete, the Boc group is removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a new N-terminal amine, ready for the next coupling cycle. peptide.comnih.gov

Beyond standard peptide synthesis, Boc-2-aminoheptanoic acid can be incorporated into more complex molecular scaffolds to create novel chemical entities for biological evaluation. smolecule.com Its non-natural, lipophilic side chain can be used to modulate the pharmacological properties of peptides and other bioactive molecules. Derivatization can also occur for analytical purposes, such as reacting the amino acid with fluorescent tags to enable sensitive detection in various analytical methods. researchgate.net

Chemical Modifications at the Carboxyl Group (e.g., Esterification, Amidation)

The carboxylic acid moiety of Boc-2-aminoheptanoic acid is a primary site for chemical modification, enabling the formation of ester and amide linkages. These reactions are fundamental for integrating the amino acid into peptide chains or other molecular scaffolds. smolecule.com

Esterification: The carboxyl group can undergo esterification by reacting with various alcohols under acidic conditions or using coupling agents. This transformation is often employed to protect the C-terminus during multi-step syntheses or to modify the solubility and pharmacokinetic properties of the final molecule.

Amidation: Amidation, the formation of an amide bond, is the cornerstone of peptide synthesis. The carboxylic acid of Boc-2-aminoheptanoic acid is coupled with the free amino group of another amino acid or amine-containing molecule. This reaction typically requires the use of specialized coupling reagents to activate the carboxyl group, thereby facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The Boc protecting group on the α-amino function is crucial as it prevents self-polymerization and allows for controlled, stepwise elongation of a peptide chain. smolecule.com

Table 1: Summary of Carboxyl Group Modifications

| Reaction Type | Reagents & Conditions | Product | Purpose in Synthesis |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Ester | C-terminal protection, solubility modification. |

| Amidation | Amine or Amino Acid Ester, Coupling Agents (e.g., DCC, HATU), Base (e.g., DIEA) | Amide | Peptide bond formation, construction of complex molecules. smolecule.com |

Side-Chain Functionalization Strategies

The side chain of 2-aminoheptanoic acid is a simple n-pentyl group attached to the α-carbon. This aliphatic chain is generally considered chemically inert and not amenable to direct functionalization under standard peptide synthesis conditions. However, strategies in synthetic chemistry allow for the introduction of functional groups into such alkyl chains, typically during the synthesis of the amino acid itself, prior to the introduction of the Boc protecting group.

For analogous non-canonical amino acids, synthetic routes have been developed to incorporate functionalities like keto groups, azido (B1232118) groups, or additional branching along the side chain. nih.gov These modifications can serve as handles for subsequent chemoselective ligations, allowing for the attachment of reporter tags, crosslinkers, or for the formation of cyclic peptides. While specific examples for the direct functionalization of the heptanoic acid side chain post-synthesis are not prevalent, the principles of C-H activation or the use of radical chemistry represent potential, albeit challenging, avenues for such modifications. researchgate.net

Preparation of Reactive Intermediates for Further Synthesis

The utility of Boc-2-aminoheptanoic acid as a synthetic building block is largely dependent on its conversion into reactive intermediates that can efficiently participate in coupling reactions.

N-Terminal Deprotection: The most common reactive intermediate is generated by the removal of the Boc protecting group. The Boc group is designed to be labile under acidic conditions. organic-chemistry.org Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), quantitatively cleaves the Boc group to reveal the free α-amino group as its TFA salt. peptide.com This newly exposed amine must then be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to generate the free amine, which is a potent nucleophile ready to react with an activated carboxyl group in the next coupling step of a peptide synthesis cycle. peptide.com The stability of the Boc group to basic and most nucleophilic conditions allows for an orthogonal protection strategy with other protecting groups like Fmoc. organic-chemistry.org

Carboxyl Group Activation: For amidation reactions, the carboxyl group must be activated to form a species that is highly susceptible to nucleophilic attack by an amine. This is typically achieved in situ using coupling reagents. The activated intermediate can be an active ester, a symmetric anhydride, or an acyl chloride. For instance, reacting Boc-2-aminoheptanoic acid with a carbodiimide (B86325) can form a highly reactive O-acylisourea intermediate. Alternatively, reagents like oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride, which is then used immediately in a coupling reaction. These activated intermediates are generally not isolated and are used directly in the subsequent coupling step.

Table 2: Generation of Reactive Intermediates

| Functional Group | Transformation | Reagents & Conditions | Intermediate | Purpose |

|---|---|---|---|---|

| α-Amino (Protected) | Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Free Amine (as TFA salt) | Exposes the N-terminus for subsequent peptide coupling. peptide.com |

| Carboxyl | Activation | Coupling Agents (e.g., DCC, HATU) or Thionyl/Oxalyl Chloride | Active Ester, Symmetric Anhydride, Acyl Halide | Facilitates amide/peptide bond formation. |

Building Block in Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc Chemistry

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy represents one of the two primary approaches. wikipedia.orgpeptide.com In this method, the Nα-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl (B1604629) ethers. peptide.compeptide.com

The Boc/Bzl strategy is a well-established method for SPPS. wikipedia.orgpeptide.com It involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support. lifetein.comresearchgate.net The Boc group is removed at each step by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups remain intact until the final cleavage step with a strong acid like hydrogen fluoride (B91410) (HF). peptide.compeptide.com

| Step | Description | Reagents |

| Deprotection | Removal of the Nα-Boc group from the resin-bound peptide. | 50% TFA in Dichloromethane (DCM) chempep.com |

| Neutralization | Conversion of the resulting TFA salt to a free amine. | Diisopropylethylamine (DIEA) in DCM peptide.com |

| Coupling | Addition of the next Boc-protected amino acid (e.g., Boc-2-aminoheptanoic acid). | Coupling reagents (e.g., HBTU, HATU), DIEA peptide.com |

| Washing | Removal of excess reagents and byproducts. | DCM, Isopropanol (IPA) chempep.com |

The formation of the peptide bond is a critical step in SPPS. To achieve high coupling efficiencies, activating agents are employed to convert the carboxylic acid of the incoming amino acid into a more reactive species. uniurb.itpeptide.com Several classes of coupling reagents are commonly used in Boc-SPPS, including carbodiimides and aminium/uronium or phosphonium (B103445) salt-based reagents. peptide.combachem.com

Commonly Used Coupling Reagents:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient coupling reagent that forms a highly reactive OBt-ester intermediate. peptide.combachem.com It is known for its rapid reaction times and low rates of racemization, especially when used with an additive like HOBt. peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An even more reactive coupling reagent that generates an OAt-ester. sigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, making HATU particularly effective for difficult couplings. sigmaaldrich.com

A typical coupling protocol involves pre-activating the Boc-2-aminoheptanoic acid with the chosen coupling reagent and a tertiary base like DIEA before adding it to the deprotected and neutralized resin-bound peptide. peptide.com The reaction is usually carried out in a solvent like N,N-dimethylformamide (DMF) or DCM.

| Coupling Reagent | Class | Key Features |

| HBTU | Aminium Salt | Efficient, low racemization, forms OBt-ester. peptide.combachem.com |

| HATU | Aminium Salt | Highly reactive, forms OAt-ester, good for sterically hindered couplings. sigmaaldrich.com |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, minimizes racemization. peptide.com |

| PyBOP | Phosphonium Salt | Generates OBt-esters, clean reactions. sigmaaldrich.com |

The repetitive use of strong acid for Boc deprotection can lead to side reactions. The primary concern is the generation of the tert-butyl cation, which can alkylate susceptible amino acid side chains, particularly tryptophan and methionine. peptide.com Although the alkyl side chain of 2-aminoheptanoic acid is not susceptible to this reaction, other residues in the peptide sequence may be.

To mitigate these side reactions, scavengers are added to the deprotection solution. These are molecules that can trap the reactive carbocations.

Common Scavengers and Strategies:

Dithioethane (DTE): Often added at a concentration of 0.5% to the TFA/DCM deprotection solution to scavenge tert-butyl cations. peptide.com

Triisopropylsilane (TIPS): Another effective scavenger used to prevent side reactions. wikipedia.org

Water: Can also act as a scavenger. wikipedia.org

Dilute Conditions: Using more dilute TFA solutions can sometimes reduce side reactions, though it may require longer reaction times for complete deprotection. reddit.com

Alternative Deprotection Methods: For particularly sensitive sequences, milder deprotection conditions are being explored, such as using ionic liquids or oxalyl chloride in methanol, although these are less common in standard Boc-SPPS. researchgate.netnih.gov

Role in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant in research settings, solution-phase peptide synthesis remains important for large-scale industrial production. wikipedia.org In this approach, peptide chains are built up in solution, often by coupling smaller, protected peptide fragments in a process known as fragment condensation. peptide.com

Boc-2-aminoheptanoic acid can be readily incorporated into peptides synthesized in solution. The principles of protection and coupling are similar to SPPS, but purification after each step is typically achieved by extraction or crystallization.

Fragment condensation involves the coupling of two fully protected peptide segments. This can be challenging due to the lower reactivity of larger fragments and potential solubility issues. peptide.com The inclusion of non-polar residues like 2-aminoheptanoic acid can influence the solubility of these fragments. Efficient coupling of peptide fragments often requires highly effective coupling reagents and optimized reaction conditions to achieve good yields. researchgate.net

Engineering Peptide and Peptidomimetic Scaffolds

The incorporation of non-canonical amino acids like 2-aminoheptanoic acid is a powerful strategy for engineering peptides and peptidomimetics with novel properties. nih.govnih.gov These modifications can enhance stability, improve receptor binding, and alter the pharmacokinetic profile of a peptide.

Conotoxins are a diverse family of small, disulfide-rich peptides found in the venom of marine cone snails. nih.gov They are potent and selective modulators of various ion channels and receptors, making them valuable research tools and potential therapeutic leads. mdpi.com

The synthesis of such analogues is typically performed using SPPS. mdpi.com Following the assembly of the linear peptide chain, the crucial step is the formation of the correct disulfide bridges, which dictates the three-dimensional structure and biological activity of the conotoxin. mdpi.com The introduction of non-natural amino acids can sometimes influence the efficiency and regioselectivity of this oxidative folding process. nih.gov For instance, replacing specific residues with non-peptidic spacers has been explored to create more stable and synthetically accessible analogues. nih.gov

Incorporation into Other Biologically Relevant Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability and oral bioavailability. Non-canonical amino acids like 2-aminoheptanoic acid are instrumental in the design of these structures. nih.gov The incorporation of such amino acids can significantly improve the therapeutic potential of peptide-based drugs.

The lipophilic nature of the n-pentyl side chain of 2-aminoheptanoic acid can be leveraged to enhance the properties of peptidomimetics. For instance, terminal modification of peptides with fatty amino acids is a known strategy to increase their hydrophobicity, which can lead to improved biological activity. nih.gov A study on the related (S)-2-aminooctanoic acid, which has a slightly longer alkyl chain, demonstrated that its incorporation at the C-terminus of a lactoferricin (B1576259) B-derived antimicrobial peptide led to a significant enhancement in its antibacterial activity, with up to a 16-fold increase. nih.govresearchgate.net This was attributed to the increased hydrophobicity of the modified peptide. nih.gov It is conceivable that the incorporation of 2-aminoheptanoic acid would impart a similar, albeit modulated, hydrophobic character, thereby influencing the biological activity of the resulting peptidomimetic.

The inclusion of β-amino acids, a class of non-natural amino acids, into peptides has been shown to stabilize secondary structures and increase metabolic stability. chiroblock.com These modified peptides have found applications in various therapeutic areas, including as inhibitors of protein kinases. chiroblock.com While 2-aminoheptanoic acid is an α-amino acid, its non-proteinogenic nature similarly allows for the creation of novel peptidomimetic structures with potentially enhanced therapeutic properties. nih.gov

Application as Linkers in Complex Molecular Constructs (e.g., Fluorescent Ligands)

The bifunctional nature of Boc-2-aminoheptanoic acid, possessing a protected amine and a carboxylic acid, makes it an ideal candidate for use as a linker molecule to connect different functional moieties. broadpharm.combroadpharm.com The Boc group can be deprotected under mild acidic conditions to reveal a free amine, which can then be coupled to another molecule, while the carboxylic acid can be activated to react with an amine-containing molecule. broadpharm.combroadpharm.com This versatility is particularly valuable in the construction of complex molecular probes and targeted therapies.

One significant application of such linkers is in the synthesis of fluorescent ligands. nih.gov A fluorescent ligand typically consists of a targeting molecule, a fluorophore, and a linker that connects them. nih.gov The linker's length and flexibility are crucial as they can impact the binding affinity and selectivity of the final construct. nih.gov Boc-protected amino acids, including those with varying alkyl chain lengths like Boc-5-aminopentanoic acid and Boc-7-aminoheptanoic acid, serve as effective linkers in these systems. broadpharm.combroadpharm.com

For example, in the development of a selective fluorescent ligand for the adenosine (B11128) A2B receptor, a linker was used to connect the receptor-binding xanthine (B1682287) derivative to a BODIPY fluorophore. nih.gov While the specific linker used in that study was different, the principle of using a bifunctional linker is the same. Boc-2-aminoheptanoic acid, with its defined five-carbon chain, can be employed to create a specific spatial separation between a targeting moiety and a fluorescent reporter group, thereby optimizing the properties of the resulting molecular probe. The synthesis would involve coupling the carboxylic acid of Boc-2-aminoheptanoic acid to an amine on one component, followed by deprotection of the Boc group and subsequent coupling of the newly formed amine to the second component.

This linker strategy is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins. broadpharm.combroadpharm.commedchemexpress.com PROTACs consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. medchemexpress.com Alkane chains with terminal carboxylic acid and Boc-protected amino groups, such as those derived from Boc-aminoheptanoic acid, are used as PROTAC linkers. broadpharm.com

Modulation of Peptide Structure and Function through Non-Proteinogenic Amino Acid Inclusion

This modulation of structure can lead to several beneficial outcomes:

Increased Potency: By inducing a conformation that is more favorable for binding to a biological target, the potency of an agonist or antagonist can be increased. nih.gov

Enhanced Stability: The presence of non-natural amino acids can render peptides more resistant to enzymatic degradation, thereby prolonging their biological activity. nih.gov

Improved Specificity: A more defined conformation can lead to increased specificity for a particular receptor subtype. nih.gov

The ability to fine-tune the properties of peptides by incorporating non-proteinogenic amino acids like 2-aminoheptanoic acid is a cornerstone of modern peptide-based drug discovery and materials science. nih.gov

Conformational Analysis and Stereochemical Investigations

Chirality and Stereoisomerism of Boc-2-aminoheptanoic Acid

Boc-2-aminoheptanoic acid is a derivative of the non-proteinogenic alpha-amino acid, 2-aminoheptanoic acid. nih.govhmdb.ca The presence of a chiral center at the alpha-carbon (C2) means the molecule is not superimposable on its mirror image, a fundamental property of most amino acids, with the exception of glycine (B1666218). wou.edu This chirality gives rise to stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. wou.edu

The alpha-carbon of Boc-2-aminoheptanoic acid is bonded to four different groups: a hydrogen atom, a carboxylic acid group, a pentyl side chain, and a Boc-protected amino group. nih.gov This structure results in the existence of two distinct enantiomers, which are non-superimposable mirror images of each other. wou.edu These enantiomers are designated with an absolute configuration of either (S) or (R) based on the Cahn-Ingold-Prelog priority rules. libretexts.org

Both the (R)- and (S)-stereoisomers of Boc-2-aminoheptanoic acid and its derivatives are recognized and are available for chemical synthesis and research. aablocks.comsigmaaldrich.comchemscene.com For instance, N-Boc-N-methyl-(R)-2-aminoheptanoic acid and N-Boc-N-methyl-(S)-2-aminoheptanoic acid are documented as distinct chemical entities. aablocks.comsigmaaldrich.com The specific stereoisomer is crucial for applications where precise three-dimensional structure is required.

Table 1: Examples of Boc-2-aminoheptanoic Acid Stereoisomers and Derivatives

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid | 1821837-11-9 | C₁₂H₂₃NO₄ | The D-enantiomer, also known as Boc-D-Ahp(2)-OH. chemscene.com |

| N-Boc-N-methyl-(S)-2-aminoheptanoic acid | 2389078-55-9 | C₁₃H₂₅NO₄ | An N-methylated derivative of the (S)-enantiomer. sigmaaldrich.com |

| N-Boc-N-methyl-(R)-2-aminoheptanoic acid | 2389078-41-3 | C₂₅H₂₂N₂O₆ | An N-methylated derivative of the (R)-enantiomer. aablocks.com |

This table is generated based on data from sources nih.govaablocks.comsigmaaldrich.comchemscene.com.

The absolute configuration of a chiral molecule like Boc-2-aminoheptanoic acid is paramount in the field of molecular recognition, where a host molecule selectively binds to a specific guest molecule. nih.gov The distinct three-dimensional arrangement of the (S) and (R) enantiomers leads to different interactions with other chiral molecules, a phenomenon known as enantioselectivity. nankai.edu.cn Synthetic receptors, such as modified cyclodextrins and crown ethers, are often designed to recognize and bind preferentially to one enantiomer over the other. nih.govnankai.edu.cn

This selective recognition is governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions (salt bridges), and cation-π interactions. nih.govbeilstein-journals.org For an optimal fit, the functional groups of the host and guest molecules must be precisely oriented. The stereochemistry at the alpha-carbon of a Boc-protected amino acid derivative dictates this orientation, influencing the stability of the resulting host-guest complex. nankai.edu.cn Studies on various N-protected amino acids have shown that receptors can differentiate between enantiomers, with the binding affinity often being driven by enthalpy, entropy, or a combination of both. nankai.edu.cnresearchgate.net The ability to discriminate between enantiomers is critical for developing selective sensors and for separation processes. nih.gov

Exploration of Molecular Conformations of Boc-2-aminoheptanoic Acid Derivatives

The flexibility of Boc-2-aminoheptanoic acid is primarily due to the presence of multiple rotatable single bonds. nih.gov The conformation of the molecule can be described by a series of dihedral angles (also known as torsion angles). libretexts.org For an amino acid derivative, the key dihedral angles include those along the peptide backbone (phi, φ, and psi, ψ) if it is part of a larger chain, and those within the side chain (chi, χ). researchgate.netamherst.edu

For Boc-2-aminoheptanoic acid, the most significant rotations occur around the bonds within its pentyl side chain. These are defined by a series of chi (χ) angles:

χ1: Rotation around the Cα-Cβ bond.

χ2: Rotation around the Cβ-Cγ bond.

χ3: Rotation around the Cγ-Cδ bond.

χ4: Rotation around the Cδ-Cε bond.

Table 2: Key Rotatable Bonds and Dihedral Angles in Boc-2-aminoheptanoic Acid

| Dihedral Angle | Bond of Rotation | Description |

|---|---|---|

| χ1 | Cα — Cβ | Defines the initial orientation of the alkyl side chain relative to the backbone. |

| χ2 | Cβ — Cγ | Determines the first bend in the five-carbon chain. |

| χ3 | Cγ — Cδ | Determines the second bend in the five-carbon chain. |

| χ4 | Cδ — Cε | Determines the third bend in the five-carbon chain. |

| - | N — Cα | The phi (φ) angle, relevant when incorporated into a peptide. amherst.edu |

This table is generated based on established nomenclature from sources researchgate.netamherst.edu.

When incorporated into a peptide chain, non-canonical amino acids like Boc-2-aminoheptanoic acid can exert a powerful influence on the resulting secondary structure. nih.gov The presence of both a bulky N-terminal Boc group and a Cα-disubstitution (if considering the Boc group and the side chain) sterically restricts the allowable phi (φ) and psi (ψ) backbone dihedral angles. rsc.org This restriction can guide the peptide to adopt a specific, well-defined conformation, such as an α-helix or a β-turn. rsc.org

This property makes such modified amino acids valuable building blocks in the design of "foldamers," which are oligomers that fold into predictable, stable three-dimensional structures. chemrxiv.orgnih.gov The long alkyl side chain of the heptanoic acid residue can also participate in hydrophobic interactions within the peptide, further stabilizing its folded state. By strategically placing residues like Boc-2-aminoheptanoic acid within a sequence, chemists can control the local and global conformation of synthetic peptides, influencing their stability and function. chemrxiv.org

Computational Approaches to Conformational Landscape

Computational chemistry provides powerful tools for exploring the complex conformational landscape of flexible molecules like Boc-2-aminoheptanoic acid. Techniques such as molecular mechanics, ab initio calculations, and Density Functional Theory (DFT) are employed to map out the potential energy surface of the molecule as a function of its dihedral angles. researchgate.net

These methods can identify low-energy, stable conformers and calculate the energy barriers for rotation between them. Molecular dynamics (MD) simulations can further model the behavior of the molecule over time, showing how it samples different conformations in various solvent environments. chemrxiv.org For studies involving molecular recognition, computational docking and free-energy calculations can predict the binding affinity and preferred orientation of the amino acid derivative within a host's binding site, complementing experimental data from techniques like NMR titration. researchgate.net These computational approaches are essential for rationalizing experimental findings and for the de novo design of peptides and receptors with desired structural properties.

Molecular Mechanics and Molecular Dynamics Simulations of Derivatives

While specific molecular mechanics (MM) and molecular dynamics (MD) simulation studies focusing exclusively on Boc-2-aminoheptanoic acid are not extensively documented in publicly available literature, the conformational behavior of its derivatives, particularly when incorporated into larger peptide structures, can be inferred from studies on analogous N-Boc protected amino acids with linear alkyl side chains, such as N-Boc-norleucine (an isomer of Boc-2-aminoheptanoic acid).

Molecular mechanics force fields, such as AMBER, CHARMM, and OPLS, are commonly employed to model the potential energy surface of molecules. These force fields parameterize the energy of a molecule as a function of its atomic coordinates, considering terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For derivatives of Boc-2-aminoheptanoic acid, these simulations can predict the most stable conformations of the side chain and the backbone.

MD simulations provide insights into the dynamic behavior of these molecules over time, revealing how they explore different conformational states in various environments (e.g., in vacuum, implicit solvent, or explicit solvent). A study on a tetrapeptide containing a Boc-protected N-methylated norleucine residue, Boc-Trp-(N-Me)Nle-Asp-Phe-NH2, utilized restrained molecular dynamics simulations to elucidate its three-dimensional structure based on NMR data. nih.gov This work highlighted that the presence of the N-methylated norleucine residue significantly influenced the conformational preferences of the entire peptide, leading to a distinct spatial orientation compared to a similar peptide with a different amino acid. nih.gov

For a hypothetical Boc-2-aminoheptanoyl-containing dipeptide, MD simulations could be used to generate a Ramachandran plot, which visualizes the sterically allowed regions for the backbone dihedral angles (φ and ψ). The flexible n-pentyl side chain of the aminoheptanoic acid residue would be expected to adopt various staggered conformations to minimize steric hindrance.

Table 1: Hypothetical Torsional Angle Preferences for a Boc-2-aminoheptanoyl Residue in a Dipeptide from Molecular Dynamics Simulations

| Dihedral Angle | Predominant Conformation(s) | Angle Range (degrees) |

| φ (C'-N-Cα-C') | β-sheet / Extended | -150 to -90 |

| ψ (N-Cα-C'-N) | β-sheet / Extended | +90 to +150 |

| ω (Cα-C'-N-Cα) | trans | ~180 |

| χ1 (N-Cα-Cβ-Cγ) | gauche+, anti, gauche- | -60, 180, +60 |

| χ2 (Cα-Cβ-Cγ-Cδ) | anti | ~180 |

| χ3 (Cβ-Cγ-Cδ-Cε) | anti | ~180 |

| χ4 (Cγ-Cδ-Cε-Cζ) | anti | ~180 |

This table represents a hypothetical outcome for a Boc-2-aminoheptanoyl residue within a peptide, based on typical conformations observed for linear-chain amino acids in MD simulations. The actual values would depend on the specific peptide sequence and simulation conditions.

The simulations for such derivatives often reveal that the extended conformations of the alkyl side chain are generally preferred to minimize steric clashes. The bulky Boc group itself can restrict the rotation around the N-Cα bond, influencing the accessible φ angles.

Quantum Chemical Calculations for Conformational Preferences

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more accurate description of the electronic structure and conformational energies of molecules compared to molecular mechanics. These methods can be used to investigate the intrinsic conformational preferences of Boc-2-aminoheptanoic acid and its derivatives in the gas phase or with implicit solvent models.

For a molecule like Boc-2-aminoheptanoic acid, quantum chemical calculations can be employed to perform a conformational search by systematically rotating the flexible dihedral angles of the backbone and the side chain. This allows for the identification of low-energy conformers and the determination of the energy barriers between them.

A study on acetic acid using quantum mechanical calculations showed that the syn conformation of the carboxyl group is significantly more stable than the anti conformation, with the energy difference being influenced by the level of theory and the inclusion of a solvent model. nih.gov Similar calculations for Boc-2-aminoheptanoic acid would likely show a preference for the syn conformation of the carboxylic acid group.

Furthermore, the orientation of the Boc protecting group relative to the amino acid backbone is a key conformational feature. The urethane (B1682113) bond (N-COO) can exist in cis and trans conformations. For most N-Boc protected amino acids, the trans conformation is generally favored due to reduced steric hindrance.

Table 2: Calculated Relative Energies of Hypothetical Boc-2-aminoheptanoic Acid Conformers using DFT

| Conformer | Carboxyl Group Orientation | Urethane Bond Conformation | Relative Energy (kcal/mol) |

| 1 | syn | trans | 0.00 (Reference) |

| 2 | anti | trans | ~2-3 |

| 3 | syn | cis | > 5 |

| 4 | anti | cis | > 7 |

This table presents hypothetical relative energies for conformers of Boc-2-aminoheptanoic acid based on general principles from quantum chemical calculations on similar molecules. nih.gov The actual energy differences would require specific calculations for this compound.

These calculations can provide a detailed understanding of the factors governing the molecule's shape, including intramolecular hydrogen bonding and steric repulsion. For instance, a weak hydrogen bond might be possible between the N-H proton of the urethane group and the carbonyl oxygen of the carboxylic acid, which would stabilize certain folded conformations. However, the bulky tert-butyl group and the flexible alkyl chain introduce significant conformational entropy, likely leading to a complex potential energy surface with multiple low-energy minima.

Role in Foldamer Chemistry and Design

Design Principles for Foldamers Incorporating Non-Proteinogenic Amino Acids

The design of foldamers relies on a set of core principles aimed at controlling the conformational preferences of the oligomer chain. The introduction of non-proteinogenic amino acids is a key strategy to achieve this control. These unique building blocks are selected to enforce specific local geometries, thereby guiding the oligomer into a predictable global fold. researchgate.net

Key design principles include:

Conformational Constraint: Many non-natural amino acids feature cyclic structures or bulky substituents that restrict the range of accessible backbone torsion angles (phi and psi). researchgate.net This pre-organization reduces the entropic cost of folding, making a specific conformation more favorable.

Backbone Modification: Altering the polymer backbone, for example by using β- or γ-amino acids, changes the number of atoms between amide groups. nih.gov This modification directly influences the type of secondary structure formed, leading to helices and sheets with different geometries and hydrogen-bonding patterns compared to α-peptides. nih.govresearchgate.net

Side Chain Engineering: The strategic placement of functionalized side chains allows for the creation of specific noncovalent interactions, such as salt bridges, aromatic stacking, and hydrophobic clusters, which stabilize the folded state. nih.govnih.gov

Enhanced Stability: A primary driver for using non-natural amino acids is to create foldamers that are resistant to proteolytic degradation, a significant limitation for therapeutic peptides composed of natural α-amino acids. nih.govrsc.org

The following table summarizes various types of non-proteinogenic amino acids and their typical roles in foldamer design.

| Monomer Type | Structural Feature | Influence on Foldamer Design | Example(s) |

| Cα-Tetrasubstituted Amino Acids | Two substituents on the α-carbon | Induces tight helical turns by restricting backbone torsion angles. researchgate.net | α-Aminoisobutyric acid (Aib) |

| β-Amino Acids | Amino group on the β-carbon | Forms novel helical structures (e.g., 12-helix, 14-helix) with different hydrogen-bonding patterns than α-helices. nih.govmdpi.com | β³-Homoleucine |

| γ-Amino Acids | Amino group on the γ-carbon | Leads to the formation of stable, predictable helices (e.g., 2.6₁₄-helix) stabilized by 14-membered hydrogen-bonded rings. researchgate.net | γ⁴-Amino acids |

| Aromatic Amide Monomers | Backbone composed of aromatic rings | Creates rigid, planar backbones that often stack to form stable helical structures driven by aromatic interactions and intramolecular hydrogen bonds. mdpi.comrsc.org | 8-amino-2-quinolinecarboxylic acid |

| N-Substituted Glycines (Peptoids) | Side chain attached to the backbone nitrogen | Lacks backbone N-H hydrogen bond donors, leading to unique folding driven by steric effects and dipole interactions; increased proteolytic resistance. rsc.orgacs.org | N-Alkyl glycine (B1666218) |

Influence of Boc-2-aminoheptanoic Acid on Foldamer Architecture

While specific, high-resolution structural studies of foldamers composed exclusively of 2-aminoheptanoic acid are not extensively documented in mainstream literature, its influence can be inferred from established principles governing foldamers containing α-amino acids with long, unbranched aliphatic side chains. The primary contributions of this monomer are steric bulk and the propensity for hydrophobic interactions, which significantly impact the stability and packing of the final architecture.

The incorporation of residues with aliphatic side chains like the heptyl group of 2-aminoheptanoic acid can play a crucial role in stabilizing helical structures. In aqueous environments, the hydrophobic effect is a powerful driving force for folding. The heptyl chains would preferentially be shielded from the solvent, promoting the formation of a compact, folded core. rsc.org This sequestration of hydrophobic side chains within the interior of a helical structure is a well-known stabilization mechanism in natural proteins and is exploited in foldamer design.

In many foldamer backbones, such as those made from β- or aromatic δ-amino acids, the side chains are arranged on distinct faces of the resulting helix. nih.govuni-muenchen.de The incorporation of 2-aminoheptanoic acid would create a strongly hydrophobic face, which could mediate lateral self-assembly or interactions with other hydrophobic surfaces. rsc.org While the monomer itself does not possess the rigid constraints of cyclic amino acids, the steric demand of the long alkyl chain can disfavor extended conformations and contribute to the cooperativity of helix formation. acs.org

The table below compares common helical structures found in different types of foldamers.

| Helix Type | Parent Foldamer Class | Key Stabilizing Interactions | Residues per Turn |

| α-Helix | α-Peptides | i ← i+4 Backbone Hydrogen Bonds | 3.6 |

| 12-Helix | β-Peptides (from cyclic monomers) | i ← i+2 Backbone Hydrogen Bonds (12-atom ring) nih.gov | ~3.0 |

| 14-Helix | β-Peptides, γ-Peptides | i ← i+2 or i ← i+3 Backbone Hydrogen Bonds (14-atom ring) nih.govresearchgate.net | ~3.0 (β), ~2.6 (γ) |

| Aromatic Helix | Aromatic Oligoamides | Intramolecular Hydrogen Bonds, π-π Stacking mdpi.comuni-muenchen.de | Varies (e.g., ~2.5) |

Inter-Residue Interactions

The architecture of a foldamer is stabilized by a network of noncovalent interactions between nonadjacent monomer units. For a foldamer containing 2-aminoheptanoic acid, these interactions can be categorized into two main types:

Backbone Hydrogen Bonding: The fundamental secondary structures of most peptide-like foldamers are defined by a repeating pattern of hydrogen bonds between the amide N-H donors and carbonyl C=O acceptors of the backbone. rsc.org The specific pattern (e.g., i ← i+2, i ← i+3, or i ← i+4) dictates the type of helix that is formed. nih.govresearchgate.net The 2-aminoheptanoic acid residue, as an α-amino acid, possesses the standard N-H and C=O groups necessary to participate in these crucial backbone interactions.

Side Chain Interactions: The heptyl side chain is nonpolar and aliphatic, making its primary contribution through van der Waals forces and hydrophobic interactions. rsc.org In a folded structure, adjacent heptyl groups can pack together to maximize surface contact and minimize unfavorable interactions with polar solvents. These coordinated aromatic and van der Waals interactions can be a significant driving force for folding and self-association. wisc.edu Unlike residues with functional groups capable of hydrogen bonding (e.g., serine) or aromatic stacking (e.g., phenylalanine), the heptyl group's role is almost exclusively steric and hydrophobic.

Solid-Phase Foldamer Synthesis (SPFS) Utilizing Boc-Protected Monomers

Solid-phase synthesis is a cornerstone of peptide and foldamer chemistry, enabling the efficient and iterative construction of oligomers on a solid support. gyrosproteintechnologies.comuni-muenchen.de The use of a temporary protecting group on the α-amine of the incoming monomer is essential to prevent unwanted polymerization. The tert-butoxycarbonyl (Boc) group is a classic and robust choice for this purpose. nih.gov

The synthesis of a foldamer using Boc-2-aminoheptanoic acid would follow the general steps of Boc-based Solid-Phase Synthesis (SPPS). nih.gov The Boc group is stable to the coupling conditions but can be selectively removed using moderately strong acid, typically trifluoroacetic acid (TFA), to liberate the free amine for the next coupling cycle. nih.gov

The general cycle for SPFS using Boc-protected monomers is outlined below:

| Step | Procedure | Reagents | Purpose |

| 1. Deprotection | The Boc protecting group is removed from the N-terminal amino acid of the resin-bound chain. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov | To expose a free amine for the next coupling reaction. |

| 2. Neutralization | The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized. | A tertiary amine base, such as diisopropylethylamine (DIPEA). unipd.it | To generate the free, nucleophilic amine required for coupling. |

| 3. Activation & Coupling | The carboxylic acid of the incoming Boc-protected monomer (e.g., Boc-2-aminoheptanoic acid) is activated to form a reactive species. This is then added to the resin to react with the free amine. | Carbodiimides (e.g., DCC, DIC) with an additive (e.g., HOBt), or pre-formed active esters (e.g., HATU). unipd.it | To form a new amide bond, elongating the foldamer chain. |

| 4. Washing | The resin is thoroughly washed. | Solvents like dichloromethane (DCM) and dimethylformamide (DMF). uni-muenchen.de | To remove excess reagents and byproducts before the next cycle. |

| 5. Final Cleavage | Once the sequence is complete, the foldamer is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. | Strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov | To release the final, unprotected foldamer into solution for purification. |

The Boc strategy is particularly advantageous for synthesizing hydrophobic sequences, as the repeated acid treatment helps to disrupt aggregation on the solid support. nih.gov

Applications of Foldamers in Advanced Chemical Biology Research

The ability to design synthetic oligomers with stable, predictable structures has opened up numerous applications in chemical biology and beyond. gyrosproteintechnologies.comfrontiersin.org Foldamers constructed from non-natural amino acids are being explored as next-generation tools and therapeutics that can mimic or inhibit biological processes with high specificity.

Mimicking Protein Secondary Structures: Foldamers are widely designed to mimic bioactive peptide conformations, particularly α-helices, which are common motifs at protein-protein interaction (PPI) interfaces. mdpi.com By presenting side chains on a stable, proteolytically resistant scaffold, foldamers can function as potent and durable inhibitors of PPIs implicated in diseases like cancer. mdpi.comfrontiersin.org

Antimicrobial Agents: Certain foldamers, especially those that are amphiphilic, can mimic the activity of natural antimicrobial peptides. They can selectively disrupt bacterial cell membranes, leading to cell death, and their resistance to proteases makes them attractive candidates for combating antibiotic-resistant bacteria. rsc.org

Molecular Recognition and Catalysis: The defined three-dimensional arrangement of functional groups on a foldamer scaffold allows for their use as synthetic receptors for small molecules or ions. Furthermore, by positioning catalytic groups in a precise spatial orientation, foldamers have been developed as novel organocatalysts.

Advanced Materials: The self-assembly of foldamers can be programmed to create well-ordered nanostructures, such as fibers, tapes, and spheres. rsc.org These materials have potential applications in bioengineering, diagnostics, and drug delivery.

The incorporation of monomers like Boc-2-aminoheptanoic acid contributes to these applications by allowing fine-tuning of the foldamer's hydrophobic properties, which is critical for mediating interactions with biological membranes and the hydrophobic pockets of target proteins.

Advanced Analytical Techniques for the Characterization and Quantitation of Boc 2 Aminoheptanoic Acid in Research

The precise characterization and quantification of non-proteinogenic amino acids like Boc-2-aminoheptanoic acid are fundamental to its application in various research fields, particularly in peptide synthesis and medicinal chemistry. A suite of advanced analytical techniques is employed to elucidate its structure, confirm its purity, and measure its concentration in complex matrices. These methods include sophisticated spectroscopic and chromatographic approaches that provide detailed molecular-level information.

Future Directions and Emerging Research Avenues

Innovations in Stereoselective Synthesis and Protecting Group Strategies

The synthesis of enantiomerically pure amino acids is a cornerstone of peptide and pharmaceutical research. While methods for producing Boc-2-aminoheptanoic acid exist, future efforts will likely focus on developing more efficient, scalable, and stereoselective synthetic routes. Innovations are anticipated in areas such as asymmetric catalysis, where new chiral catalysts could enable direct, highly enantioselective amination of heptanoic acid derivatives. Methodologies like the Strecker synthesis, which involves the addition of cyanide to an imine, continue to be refined for the asymmetric synthesis of quaternary α-amino acids and could be adapted for more efficient production of chiral 2-aminoheptanoic acid precursors. nih.gov

Furthermore, research into orthogonal protecting group strategies is crucial. organic-chemistry.org While the tert-butoxycarbonyl (Boc) group is well-established and removable under acidic conditions, the development of novel protecting groups or combinations of groups will offer greater flexibility in complex syntheses. organic-chemistry.orgmasterorganicchemistry.com An orthogonal strategy allows for the selective deprotection of one functional group without affecting others, a critical requirement for synthesizing modified peptides or complex molecules. organic-chemistry.org For instance, combining the acid-labile Boc group with a base-labile group like Fmoc (Fluorenylmethyloxycarbonyl) or a photolabile group would enable precise, sequential modifications at different positions in a molecule containing 2-aminoheptanoic acid. organic-chemistry.orgiris-biotech.de

Table 1: Comparison of Common Amino Group Protecting Strategies

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz, Benzyl (B1604629) ethers |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Trt, tBu ethers/esters |

| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis, HBr/AcOH | Boc, Fmoc |

| Trityl | Trt | Mild Acid (e.g., 1% TFA), H₂/Pd | Fmoc, Cbz |

This table illustrates the principle of orthogonality, which is central to advancing the synthesis of complex molecules incorporating Boc-2-aminoheptanoic acid. organic-chemistry.orgiris-biotech.de

Expanding the Scope of Applications in Functional Material Science and Chemical Biology

The unique lipophilic side chain of 2-aminoheptanoic acid makes it an attractive component for the design of novel functional materials. In material science, incorporating this non-canonical amino acid into peptide backbones could be used to create self-assembling systems, such as hydrogels or nanofibers. The hydrophobic nature of the heptyl group can drive intermolecular interactions, leading to the formation of ordered supramolecular structures. Such materials have potential applications in tissue engineering, drug delivery, and nanotechnology. Poly(ester amide)s, for example, are a class of biodegradable polymers whose properties can be tailored by incorporating various amino acid units, suggesting a potential role for 2-aminoheptanoic acid in creating new biocompatible materials. upc.edu

In chemical biology, Boc-2-aminoheptanoic acid serves as a precursor for creating sophisticated molecular tools to probe biological systems. smolecule.com The field is moving towards the site-specific incorporation of unnatural amino acids into proteins to introduce novel functions. ncsu.edu For example, 2-aminoheptanoic acid could be used to introduce a lipid-like chain into a peptide, enhancing its ability to interact with or penetrate cell membranes. This strategy has been used to improve the antimicrobial activity of peptides derived from lactoferricin (B1576259) B by modifying them with (S)-2-aminooctanoic acid, a close structural analog. nih.gov Similarly, peptides containing 2-aminoheptanoic acid could be developed as improved enzyme inhibitors or receptor ligands, where the alkyl chain provides specific hydrophobic contacts within the target's binding pocket.

Integration of Advanced Computational Design with Experimental Research

The synergy between computational modeling and experimental synthesis is set to accelerate the development of novel molecules based on Boc-2-aminoheptanoic acid. Computational tools can predict the properties and behavior of peptides and proteins containing non-canonical amino acids, thereby guiding synthetic efforts toward molecules with the highest potential. Physics-based computational design, for instance, has been successfully used to redesign enzymes for improved activity and selectivity. nih.gov This approach could be applied to enzymes involved in peptide synthesis or modification, optimizing them to accept 2-aminoheptanoic acid as a substrate.

Molecular docking simulations can predict how a peptide containing 2-aminoheptanoic acid will bind to a biological target, such as an enzyme active site or a receptor. biointerfaceresearch.com This allows for the in silico screening of numerous potential derivatives, saving significant time and resources in the lab. By modeling the contribution of the heptyl side chain to binding affinity and specificity, researchers can rationally design more potent and selective therapeutic candidates or diagnostic probes. biointerfaceresearch.com This ligand-based computational design approach has been used to generate novel aminopyrimidine derivatives as potential anticancer agents, demonstrating the power of integrating known drug structures with computational design. biointerfaceresearch.com

Development of Novel High-Throughput Analytical Tools and Platforms

As the use of non-canonical amino acids like 2-aminoheptanoic acid becomes more widespread, the need for rapid and efficient analytical methods for their detection and characterization grows. Future research will focus on developing high-throughput platforms to analyze complex mixtures and screen large libraries of compounds. elifesciences.org

Advances in liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), are enabling faster and more sensitive analysis of amino acids in complex samples like fermentation broths. researchgate.net New methods are being developed to specifically detect and quantify non-canonical amino acids, which is crucial for monitoring their incorporation into recombinant proteins and for process optimization. researchgate.net

Furthermore, innovative screening platforms are emerging. For example, flow cytometry-based high-throughput screening has been established to discover and engineer aminoacyl-tRNA synthetases, the enzymes responsible for loading amino acids onto tRNA molecules for protein synthesis. nih.gov Such platforms could be adapted to evolve synthetases that efficiently incorporate 2-aminoheptanoic acid into proteins in living cells. Another powerful technique, microcrystal electron diffraction (MicroED), allows for the rapid, high-resolution structural determination of small molecules from nanocrystals, obviating the need for the large crystals required for traditional X-ray crystallography and accelerating the characterization of novel synthetic products. nih.gov

Table 2: Emerging Analytical Techniques for Non-Canonical Amino Acids

| Technique | Application | Advantage |

| UHPLC-MS/MS | Quantification in complex mixtures | High sensitivity and specificity, rapid analysis. researchgate.net |

| Microcrystal Electron Diffraction (MicroED) | Structural characterization | Requires only nanocrystals, rapid data collection. nih.gov |

| Flow Cytometry-Based Screening | Engineering of aminoacyl-tRNA synthetases | High-throughput screening of large enzyme libraries. nih.gov |

| Bacterial Peptide Display | Profiling sequence recognition | Enables analysis of how non-canonical amino acids impact protein-protein interactions. elifesciences.org |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Boc-2-aminoheptanoic acid to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amino group. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of 2-aminoheptanoic acid to Boc anhydride in a basic solvent (e.g., THF or DCM) to prevent side reactions .

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize racemization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Confirm purity via HPLC or NMR .

Q. How can researchers validate the structural integrity of Boc-2-aminoheptanoic acid post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Analysis : Compare H and C NMR spectra with literature data to verify Boc-group retention and absence of impurities .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks (expected [M+H]: 246.3 g/mol) .

- Melting Point : A sharp melting point (~85–87°C) indicates purity; deviations suggest residual solvents or byproducts .

Advanced Research Questions

Q. How do conflicting solubility data for Boc-2-aminoheptanoic acid in polar solvents affect experimental design?

- Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. water) arise from Boc-group hydrophobicity. Mitigate by:

- Pre-Solubilization : Dissolve in minimal DMSO (<5% v/v) before aqueous dilution to avoid precipitation .

- pH Adjustment : Use buffered solutions (pH 7–8) to enhance solubility via carboxylate ion formation .

- Validation : Conduct parallel solubility tests under controlled conditions to reconcile literature contradictions .

Q. What strategies resolve contradictions in reported coupling efficiencies of Boc-2-aminoheptanoic acid in peptide synthesis?

- Methodological Answer : Inefficient couplings may stem from steric hindrance or Boc-deprotection side reactions. Address via:

- Activation Reagents : Replace DCC with HATU or PyBOP for improved reactivity in solid-phase synthesis .

- Monitoring : Use Kaiser or chloranil tests to confirm complete deprotection before subsequent couplings .

- Statistical Analysis : Compare yields across ≥3 independent trials to identify systematic errors .

Q. How does Boc-2-aminoheptanoic acid’s stability vary under acidic vs. basic conditions, and how can this inform storage protocols?

- Methodological Answer : The Boc group is acid-labile but base-stable. Design protocols using:

- Acidic Stability Tests : Expose to TFA (0.1% v/v) at 25°C; monitor degradation via HPLC over 24 hours .

- Long-Term Storage : Store at −20°C in inert, anhydrous solvents (e.g., DCM) to prevent hydrolysis .

- Documentation : Report stability data alongside experimental conditions to enhance reproducibility .

Literature and Data Analysis

Q. How can researchers systematically evaluate the reliability of published data on Boc-2-aminoheptanoic acid?

- Methodological Answer : Apply criteria from systematic review frameworks:

- Source Hierarchy : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over non-peer-reviewed platforms .

- Data Triangulation : Cross-validate findings using ≥2 independent methods (e.g., NMR + FTIR) .

- Bias Assessment : Scrutinize conflicts of interest or funding sources in studies claiming anomalous results .

Q. What experimental controls are critical when studying Boc-2-aminoheptanoic acid’s role in chiral catalysis?

- Methodological Answer : To ensure enantioselectivity:

- Racemic Controls : Synthesize and test both enantiomers to rule out non-specific effects .

- Catalyst Loading : Vary catalyst concentrations (0.1–10 mol%) to establish linearity in rate vs. yield plots .

- Chiral HPLC : Verify enantiomeric excess (ee) using columns like Chiralpak AD-H .

Ethical and Reproducibility Considerations

Q. How should researchers address irreproducible results in Boc-2-aminoheptanoic acid-based studies?

- Methodological Answer : Follow guidelines for transparent reporting:

- Detailed Protocols : Publish step-by-step synthesis and characterization methods in supplementary materials .

- Raw Data Sharing : Deposit NMR spectra, chromatograms, and crystallographic data in open repositories (e.g., Zenodo) .

- Reagent Batches : Document supplier LOT numbers to trace variability in starting materials .

Applications in Peptide Research

Q. What challenges arise when incorporating Boc-2-aminoheptanoic acid into hydrophobic peptide sequences?

- Methodological Answer : Hydrophobicity can impede solubility and folding. Optimize via:

- Solvent Systems : Use HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to dissolve aggregation-prone peptides .

- Sequence Design : Insert polar spacers (e.g., Gly-Gly) between Boc-protected residues to enhance solubility .

- Circular Dichroism : Confirm secondary structure integrity under experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.